![molecular formula C24H16O4 B14221805 3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione CAS No. 499114-82-8](/img/structure/B14221805.png)
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspiro octane ring and a phenyl-substituted dione, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione typically involves the reaction of 1,6-dioxaspiro[2.5]octane with various nucleophiles. The reaction conditions often include the use of methanol, phenols, thiols, thiocyanic acids, and other reagents under controlled temperatures and pH levels . The oxidation of 4-methylenetetrahydropyran, a byproduct in the manufacture of isoprene, is a common method to obtain the precursor compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as methanol, phenols, and thiols react with the compound.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, phenols, thiols, thiocyanic acids, and sodium sulfite. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts or oxidizing agents .
Major Products Formed
Major products formed from these reactions include 4-hydroxy-4-(methoxymethyl)tetrahydropyran, sulfides, sulfoxides, and other functional derivatives .
Wissenschaftliche Forschungsanwendungen
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione has several scientific research applications:
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Possible applications in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,7-triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione involves its interaction with nucleophiles, leading to the fission of the oxirane ring in accordance with the Krasuskii rule . This reaction mechanism is crucial for the formation of various functional derivatives and the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[2.5]octane: A precursor compound with similar reactivity towards nucleophiles.
4-Methylenetetrahydropyran: Another related compound used in the synthesis of spirocyclic structures.
Uniqueness
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is unique due to its spirocyclic structure and the presence of multiple phenyl groups, which contribute to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
499114-82-8 |
|---|---|
Molekularformel |
C24H16O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
3,3,6-triphenyl-1,7-dioxaspiro[3.4]oct-5-ene-2,8-dione |
InChI |
InChI=1S/C24H16O4/c25-21-23(16-20(27-21)17-10-4-1-5-11-17)24(22(26)28-23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
FKRBOQREFPJMLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3(C(=O)O2)C(C(=O)O3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


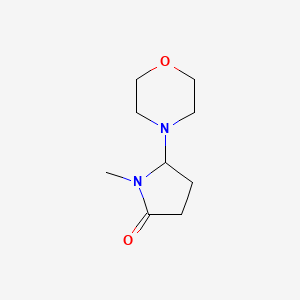
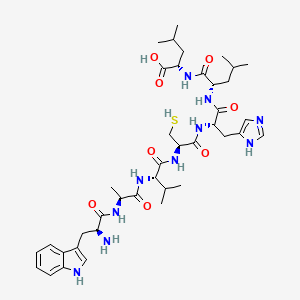

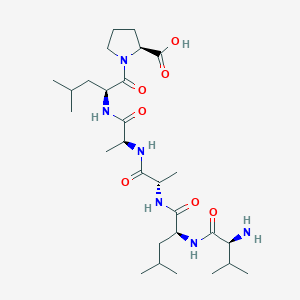
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
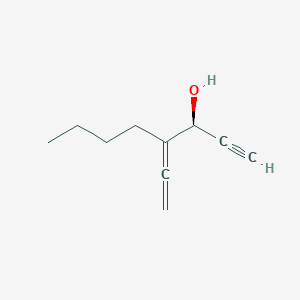
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
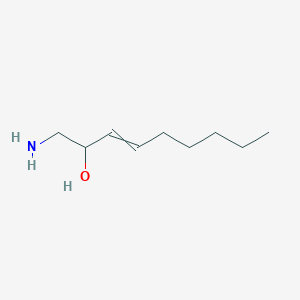
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
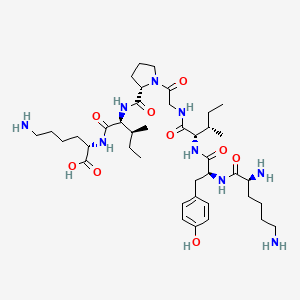
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
